Cas no 884855-68-9 (4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one)

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one structure
884855-68-9 structure
Product Name:4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
CAS 번호:884855-68-9
MF:C9H8BrNO
메가와트:226.06992149353
MDL:MFCD10699229
CID:1027737
PubChem ID:16737939
Update Time:2024-10-26

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one 화학적 및 물리적 성질

이름 및 식별자

    • 4-Bromo-1-methylindolin-2-one
    • 4-bromo-1,3-dihydro-1-methyl-2H-Indol-2-one
    • 4-bromo-1-methyl-3H-indol-2-one
    • 4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
    • 4-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one (ACI)
    • 4-Bromo-1-methyl-1,3-dihydro-2-oxindole
    • DTXSID00587482
    • 4-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one
    • MFCD10699229
    • PB19105
    • J-514567
    • AKOS015835478
    • SCHEMBL745354
    • 4-BROMO-1-METHYL-1,3-DIHYDRO-INDOL-2-ONE
    • 884855-68-9
    • YYTXVBYHPIORNO-UHFFFAOYSA-N
    • CS-0172430
    • SY065502
    • 4-Bromo-1-methyl-2-oxindole
    • DB-077314
    • PS-4779
    • MDL: MFCD10699229
    • 인치: 1S/C9H8BrNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3
    • InChIKey: YYTXVBYHPIORNO-UHFFFAOYSA-N
    • 미소: O=C1CC2C(=CC=CC=2Br)N1C

계산된 속성

  • 정밀분자량: 224.97900
  • 동위원소 질량: 224.97893g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 207
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.6
  • 토폴로지 분자 극성 표면적: 20.3Ų

실험적 성질

  • PSA: 20.31000
  • LogP: 2.03300

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one 세관 데이터

  • 세관 번호:2933790090
  • 세관 데이터:

    ?? ?? ??:

    2933790090

    개요:

    2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM108878-1g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%+
1g
$462 2021-08-06
Chemenu
CM108878-5g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%+
5g
$1375 2021-08-06
Chemenu
CM108878-1g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%+
1g
$*** 2023-03-30
Apollo Scientific
OR30753-250mg
4-Bromo-1-methyl-2-oxindole
884855-68-9
250mg
£156.00 2024-05-25
Apollo Scientific
OR30753-1g
4-Bromo-1-methyl-2-oxindole
884855-68-9
1g
£420.00 2024-05-25
abcr
AB466867-500 mg
4-Bromo-1-methylindolin-2-one; min. 95%
884855-68-9
500mg
€365.00 2023-06-15
Matrix Scientific
069887-1g
4-Bromo-1-methylindolin-2-one, 97%
884855-68-9 97%
1g
$681.00 2023-09-09
Matrix Scientific
069887-5g
4-Bromo-1-methylindolin-2-one, 97%
884855-68-9 97%
5g
$2892.00 2023-09-09
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06140-5g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%
5g
$1200 2023-09-07
Fluorochem
216183-250mg
4-Bromo-1-methylindolin-2-one
884855-68-9 95%
250mg
£218.00 2022-03-01

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, rt → reflux; reflux → rt
1.3 Reagents: Sodium hydroxide ;  3 h, rt → reflux
참조
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives
Zhou, Yao; et al, Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1024-1028

합성 방법 2

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Hydrazine hydrate (1:1) ;  reflux
참조
Organocatalytic Asymmetric Conjugate Addition of 2-Oxindole-3-Carboxylate Esters to 2-Phthalimido Acrylates: Efficient Synthesis of Cγ-tetrasubstituted α-Amino Acid Derivatives
Gao, Juan; et al, Asian Journal of Organic Chemistry, 2014, 3(4), 530-535

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, 0 °C
1.2 2 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrazine hydrate (1:1) ;  4 h, reflux
참조
Visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters: an alternative approach to 3-hydroxy-2-oxindoles
Wang, Jinge; et al, Heterocyclic Communications, 2020, 26(1), 168-175

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydride Solvents: o-Xylene ;  35 min, 135 °C
1.2 1 h, 135 °C
참조
Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction
Brailsford, John A.; et al, Organic Letters, 2009, 11(22), 5330-5333

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydride Solvents: Xylene ;  15 min, 130 °C
1.2 5 min, 130 °C; 1 h, reflux
1.3 1 h, reflux
참조
Approaches to N-Methylwelwitindolinone C Isothiocyanate: Facile Synthesis of the Tetracyclic Core
Heidebrecht, Richard W. Jr; et al, Organic Letters, 2010, 12(11), 2492-2495

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydride Solvents: Xylene ;  5 min, reflux; 1 h, reflux
1.2 reflux; 1 h, reflux
참조
Studies toward welwitindolinones: formal syntheses of N-methylwelwitindolinone C isothiocyanate and related natural products
Fu, Tsung-hao; et al, Tetrahedron, 2013, 69(27-28), 5588-5603

합성 방법 7

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Acetylacetone ,  Cuprous chloride Solvents: N-Methyl-2-pyrrolidone ;  1 h, 85 °C
참조
An efficient synthesis of 4-bromo-N-substituted oxindoles by an intramolecular copper-catalyzed amidation reaction
van den Hoogenband, Adri; et al, Tetrahedron Letters, 2007, 48(26), 4461-4465

합성 방법 8

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  40 min, rt
2.1 Reagents: Sodium hydride Solvents: o-Xylene ;  35 min, 135 °C
2.2 1 h, 135 °C
참조
Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction
Brailsford, John A.; et al, Organic Letters, 2009, 11(22), 5330-5333

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 15 min, 0 °C
1.2 0 °C; 30 min, 0 °C; rt
2.1 Reagents: Hydrazine hydrate (1:1) ;  rt → 130 °C; 3 h, 130 °C
참조
3-Carboxamide oxindoles as 1,3-C,N-bisnucleophiles for the highly diastereoselective synthesis of CF3-containing spiro-δ-lactam oxindoles featuring acyl at the ortho-position of spiro carbon atom
Zhao, Hongcai; et al, Tetrahedron Letters, 2021, 83,

합성 방법 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt; 12 h, rt → 80 °C
1.2 Solvents: Water ;  cooled
2.1 Reagents: Hydrazine hydrate (1:1) ;  100 °C
참조
Acylation of oxindoles using methyl/phenyl esters via the mixed Claisen condensation-an access to 3-alkylideneoxindoles
Sreedharan, Ramdas; et al, Organic & Biomolecular Chemistry, 2020, 18(20), 3843-3847

합성 방법 11

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  5 min, rt
1.2 15 min, rt; 2 h, 90 °C; 90 °C → rt
1.3 Reagents: Sulfuric acid ;  50 °C; 30 min, 65 °C; 65 °C → rt
1.4 Solvents: Water ;  30 min, cooled
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, rt → reflux; reflux → rt
3.3 Reagents: Sodium hydroxide ;  3 h, rt → reflux
참조
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives
Zhou, Yao; et al, Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1024-1028

합성 방법 12

반응 조건
1.1 Reagents: Sulfuric acid ;  50 °C; 30 min, 65 °C; 65 °C → rt
1.2 Solvents: Water ;  30 min, cooled
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, rt → reflux; reflux → rt
3.3 Reagents: Sodium hydroxide ;  3 h, rt → reflux
참조
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives
Zhou, Yao; et al, Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1024-1028

합성 방법 13

반응 조건
1.1 Reagents: Lithium diisopropylamide ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Sodium bicarbonate ,  Sodium hydroxide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  20 min, 8 °C
1.4 Reagents: Sodium bisulfite
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  40 min, rt
3.1 Reagents: Sodium hydride Solvents: o-Xylene ;  35 min, 135 °C
3.2 1 h, 135 °C
참조
Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction
Brailsford, John A.; et al, Organic Letters, 2009, 11(22), 5330-5333

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Raw materials

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Preparation Products

추천 공급업체
Shaanxi pure crystal photoelectric technology co. LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shaanxi pure crystal photoelectric technology co. LTD
烟台朗裕新材料科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shenzhen Yaoyuan R&D Center Co.,Ltd